molecular formula C13H14N6OS B6781863 N-(1-tert-butyl-1,2,4-triazol-3-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide

N-(1-tert-butyl-1,2,4-triazol-3-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide

Cat. No.: B6781863
M. Wt: 302.36 g/mol
InChI Key: COFPPCYAEDQWFG-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-1,2,4-triazol-3-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazole ring fused with a thiazole and pyridine ring, making it a complex and intriguing molecule for researchers.

Properties

IUPAC Name

N-(1-tert-butyl-1,2,4-triazol-3-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6OS/c1-13(2,3)19-7-15-12(18-19)17-9(20)11-16-8-5-4-6-14-10(8)21-11/h4-7H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFPPCYAEDQWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC(=N1)NC(=O)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-1,2,4-triazol-3-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the preparation of a 1-tert-butyl-1,2,4-triazole derivative, followed by its reaction with a thiazole-pyridine precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-1,2,4-triazol-3-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions on the triazole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N-(1-tert-butyl-1,2,4-triazol-3-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-1,2,4-triazol-3-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The triazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar chemical properties and reactivity.

    Thiazole derivatives: Compounds containing the thiazole ring also exhibit similar biological activities and can be used in similar applications.

    Pyridine derivatives: These compounds are widely used in various fields and share some structural similarities with the compound .

Uniqueness

N-(1-tert-butyl-1,2,4-triazol-3-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is unique due to its fused ring structure, which combines the properties of triazole, thiazole, and pyridine rings. This unique structure allows it to interact with a wide range of molecular targets and makes it a versatile compound for research and industrial applications.

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